Viridicatumtoxin

Descripción general

Descripción

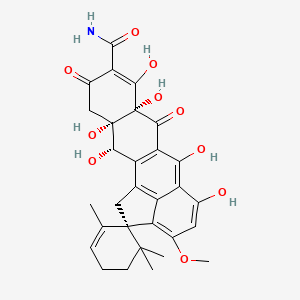

La Viridicatumtoxina es un antibiótico poco común del tipo tetraciclina que se aisló por primera vez del hongo Penicillium viridicatum. Es conocida por su estructura única, que incluye una subunidad derivada del geranilo en forma de sistema espirobicíclico. Este compuesto ha despertado un interés significativo debido a sus potentes propiedades antibacterianas, especialmente contra Staphylococcus aureus resistente a la meticilina (MRSA) y otros patógenos resistentes a los fármacos .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Mechanism of Action:

Viridicatumtoxin exhibits potent antibacterial properties, particularly against Gram-positive bacteria such as vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that viridicatumtoxins A and B inhibit undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis. This interaction disrupts bacterial growth, making this compound a promising candidate for developing new antibiotics in the face of rising antimicrobial resistance .

In Vitro Studies:

- This compound A demonstrated an IC50 value of 1.6 μM against Enterococcus faecalis UPPS, while this compound B showed an IC50 of 58.1 nM .

- Comparative studies revealed that viridicatumtoxins are significantly more effective than traditional antibiotics like tetracycline, which exhibited IC50 values 6 to 12 times higher against the same targets .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/ml) | Comparison with Tetracycline |

|---|---|---|

| Staphylococcus aureus | 0.5 | 8-64 times more effective |

| MRSA | 0.5 | Similar to vancomycin |

| VRE | 40 nM | Highly effective |

Antitumor Activity

This compound has also been investigated for its antitumor properties. In animal models, it has shown potential in inhibiting tumor growth, although the exact mechanisms remain under investigation. The compound's ability to disrupt cellular processes in cancer cells could provide a basis for further development as an anticancer agent .

Structural Insights and Optimization

Recent studies have focused on the structural characteristics of viridicatumtoxins to enhance their efficacy:

- Molecular docking studies indicated that specific amino acid residues in UPPS play critical roles in binding viridicatumtoxins, which could inform future modifications to improve binding affinity and reduce resistance .

- The structural optimization of this compound derivatives is being explored to enhance their antimicrobial activities while minimizing toxicity .

Case Studies

Case Study 1: Efficacy Against MRSA

In a study conducted using murine models, this compound B was found to effectively inhibit the growth of MRSA strains with minimal side effects compared to traditional antibiotics. The study emphasized the potential of this compound as a viable alternative in treating resistant infections .

Case Study 2: Antitumor Potential

Another investigation assessed the antitumor effects of this compound in xenograft models. The results indicated a significant reduction in tumor size with minimal toxicity observed in healthy tissues, suggesting its potential for cancer therapy .

Mecanismo De Acción

La viridicatumtoxina ejerce sus efectos antibacterianos inhibiendo la enzima undecaprenil pirofosfato sintasa (UPPS), que es esencial para la síntesis de la pared celular bacteriana. Esta inhibición interrumpe la síntesis de la pared celular bacteriana, lo que lleva a la muerte celular. Las interacciones moleculares y las vías exactas involucradas en esta inhibición aún se están estudiando, pero el compuesto ha mostrado una actividad significativa contra cepas bacterianas resistentes a los fármacos .

Análisis Bioquímico

Biochemical Properties

Viridicatumtoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of Staphylococcus aureus, including methicillin-resistant and quinolone-resistant strains . The nature of these interactions is largely due to the unique structure of this compound, which includes a geranyl-derived subunit in the form of a spirobicyclic system .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antibacterial activity is particularly noteworthy, with its effects being similar to that of vancomycin but 8 to 64 times greater than that of tetracycline .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being explored.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis total de la viridicatumtoxina implica varios pasos clave, incluida la alquilación, la espirociclización mediada por ácido de Lewis y las reacciones de Michael Dieckmann.

Métodos de Producción Industrial: La viridicatumtoxina se produce típicamente mediante cultivos de fermentación líquida de especies de Penicillium. La cepa fúngica se cultiva en un medio líquido que contiene glucosa, extracto de levadura, peptona, sulfato de magnesio y fosfato diácido de potasio. El proceso de fermentación se lleva a cabo en un agitador rotatorio a 28°C durante varios días, seguido de la aislamiento y purificación del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: La viridicatumtoxina se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Las reacciones clave incluyen la oxidación de carbonos específicos para introducir grupos hidroxilo y la formación del sistema espirobicíclico mediante espirociclización .

Reactivos y Condiciones Comunes:

Oxidación: Las oxidaciones basadas en enoles y enolatos se utilizan para introducir grupos hidroxilo en carbonos específicos.

Reducción: El DIBAL-H (hidruro de diisobutilaluminio) se utiliza para la reducción de intermedios específicos.

Espirociclización: Los ácidos de Lewis se emplean para facilitar la reacción de espirociclización.

Productos Principales: Los principales productos que se forman a partir de estas reacciones incluyen la viridicatumtoxina y sus análogos, que se han evaluado por sus propiedades antibacterianas .

Comparación Con Compuestos Similares

La viridicatumtoxina es estructuralmente similar a otros antibióticos del tipo tetraciclina, pero es única debido a su origen fúngico y la presencia de un sistema espirobicíclico derivado del geranilo. Los compuestos similares incluyen:

Viridicatumtoxina A: Otro antibiótico del tipo tetraciclina aislado de especies de Penicillium.

Espirohexalina: Un compuesto relacionado con un sistema espirobicíclico similar.

Griseofulvina: Un agente antifúngico producido por Penicillium aethiopicum, que comparte algunas similitudes estructurales con la viridicatumtoxina.

La estructura única de la viridicatumtoxina y sus potentes propiedades antibacterianas la convierten en un compuesto valioso para la investigación científica y posibles aplicaciones terapéuticas.

Actividad Biológica

Viridicatumtoxin is a complex polyketide-isoprenoid compound produced by the fungus Penicillium aethiopicum. It exhibits significant biological activities, particularly as an antibiotic and potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is categorized as a tetracycline-like antibiotic. Its unique structure comprises a tetracyclic carboxamide core, which is similar to that of well-known tetracycline intermediates. The total synthesis of this compound B has been documented, revealing key synthetic strategies such as alkylation and spirocyclization reactions that are crucial for forming its complex structure .

Structure Overview

- Chemical Formula : C₁₈H₁₉N₃O₇

- Molecular Weight : 373.35 g/mol

- Functional Groups : Hydroxy groups, epoxide, and a spirocyclic domain.

Antimicrobial Activity

This compound displays potent antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL for this compound A .

Unlike traditional tetracyclines that inhibit protein synthesis by binding to the ribosomal 30S subunit, this compound inhibits the enzyme undecaprenyl pyrophosphate (UPP) synthase, crucial for bacterial cell wall biosynthesis. This unique mechanism contributes to its effectiveness against resistant strains of bacteria .

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promising antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Antitumor Efficacy

- Cell Lines Tested : NCI 60 Cell Line Panel

- Notable Findings : this compound A exhibited significant cytotoxicity against several cancer types, indicating its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has led to the identification of several analogs with enhanced biological activity. For instance, modifications in the hydroxyl groups and spirocyclic structures have been linked to increased potency against resistant bacterial strains .

Table 1: Structure-Activity Relationship Summary

| Analog | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound A | 0.25 | Antibacterial |

| This compound B | 0.5 | Antibacterial |

| Modified Analog 1 | 0.1 | Antibacterial |

| Modified Analog 2 | 0.3 | Antitumor |

Biosynthetic Pathway

The biosynthesis of this compound involves complex genetic pathways identified through genomic studies. The discovery of specific gene clusters (vrt and gsf) responsible for its production has facilitated further research into optimizing its synthesis and enhancing its therapeutic potential .

Propiedades

IUPAC Name |

(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSQKFOXORBCCC-WBWZXODPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893991 | |

| Record name | Viridicatumtoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39277-41-3 | |

| Record name | Viridicatumtoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatumtoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viridicatumtoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATUMTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Viridicatumtoxin primarily targets undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme involved in bacterial cell wall synthesis. [, ]

A: this compound binds directly and with high affinity to UPPS, as demonstrated by in vitro enzyme inhibition assays, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition assays. [] Molecular docking studies suggest this compound interacts with specific amino acid residues within the UPPS binding pocket. []

A: By inhibiting UPPS, this compound disrupts the production of undecaprenyl pyrophosphate, a lipid carrier molecule crucial for the transport of peptidoglycan precursors across the bacterial cell membrane. This disruption ultimately inhibits bacterial cell wall synthesis, leading to bacterial growth inhibition and cell death. [, ]

A: While UPPS is the primary target, studies show this compound can weakly inhibit the bacterial 70S ribosome, albeit to a lesser extent than its inhibition of UPPS. [] This weaker inhibition is attributed to steric hindrance between this compound's ring F and the 70S ribosome helix 34. []

A: this compound A has a molecular formula of C30H31NO11 and a molecular weight of 581 g/mol. [, ]

A: A combination of spectroscopic techniques, including X-ray crystallography, NMR, IR, UV, and mass spectrometry, have been utilized to determine the structure and characterize this compound. [, , ]

ANone: The provided research focuses primarily on the biological activity and chemical characterization of this compound. Information regarding its material compatibility, stability under different conditions (e.g., temperature, pH, solvents), and specific applications beyond its potential as an antibacterial agent is limited. Further research is needed to explore these aspects.

ANone: While the provided research offers valuable insights into this compound's structure, biosynthesis, and mechanism of action, it primarily focuses on its potential as an antibacterial agent. Information regarding catalytic properties, computational chemistry studies, SAR beyond initial findings, stability and formulation, SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy data, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, specific analytical method validation, and other aspects mentioned (questions 4-26) is limited or not explicitly addressed in these studies. Further research is necessary to comprehensively address these aspects.

A: this compound was first isolated from the fungus Penicillium viridicatum Westling in 1973. [] Its structure, related to the tetracycline family of antibiotics, was elucidated using X-ray crystallography. []

ANone: Key milestones include:

- 1973: Isolation and initial structural characterization of this compound. []

- 1984: Elucidation of the absolute configuration of this compound. []

- 2008: Discovery of this compound B, a 5-oxo derivative, from Penicillium sp. FR11. []

- 2013: Total synthesis and structural revision of this compound B. [, ]

- Recent Years: Identification of this compound's mechanism of action involving UPPS inhibition and investigations into its structure-activity relationships. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.